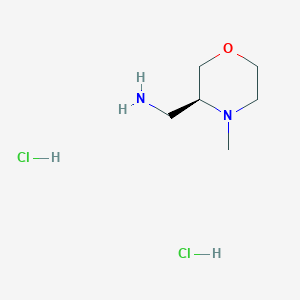

(S)-C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride

Description

(S)-C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride is a chiral amine derivative featuring a morpholine ring substituted with a methyl group at the 4-position and a methylamine moiety at the 3-position. Its dihydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and biochemical applications. The compound’s stereochemistry (S-configuration) is critical for its biological activity, particularly in interactions with enantioselective targets such as enzymes or receptors.

Properties

IUPAC Name |

[(3S)-4-methylmorpholin-3-yl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-8-2-3-9-5-6(8)4-7;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZACPOBIHPMAKK-ILKKLZGPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCOC[C@@H]1CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylmorpholine and methylamine.

Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(S)-C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted morpholine derivatives.

Scientific Research Applications

(S)-C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Medicine: It may serve as a precursor in the development of pharmaceutical drugs.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the morpholine-derived amine class. Below is a comparative analysis with structurally or functionally related compounds:

Structural Analogues

(S)-Morpholine-3-methylamine hydrochloride Key Differences: Lacks the 4-methyl substitution on the morpholine ring. Applications: Used as a chiral intermediate in asymmetric synthesis .

(R)-C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride

- Key Differences : Enantiomeric (R-configuration) form.

- Impact : May exhibit divergent biological activity due to stereospecific interactions. For example, if the target enzyme has a preference for the S-enantiomer, the R-form could be inactive or antagonistic.

4-Methylmorpholine Key Differences: Lacks the methylamine side chain. Impact: Reduced ability to participate in hydrogen bonding or act as a substrate for aminotransferases. Applications: Primarily a solvent or catalyst in organic synthesis.

Functional Analogues

Dopamine Derivatives (e.g., 6-Chloro-2-aminotetralin) Key Differences: Contains a tetralin ring instead of morpholine. Impact: Enhanced lipophilicity may improve blood-brain barrier penetration compared to the morpholine derivative.

Piperazine-based Amines (e.g., 1-(3-Chlorophenyl)piperazine) Key Differences: Piperazine ring instead of morpholine.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight | Chirality | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| (S)-C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride | C₇H₁₇Cl₂N₂O | 235.13 g/mol | S | Morpholine, methylamine | Drug intermediate, CNS research |

| (S)-Morpholine-3-methylamine hydrochloride | C₅H₁₃ClN₂O | 164.63 g/mol | S | Morpholine, methylamine | Asymmetric synthesis |

| 4-Methylmorpholine | C₅H₁₁NO | 101.15 g/mol | None | Morpholine | Solvent, catalyst |

| 1-(3-Chlorophenyl)piperazine | C₁₀H₁₃ClN₂ | 196.68 g/mol | None | Piperazine, chlorophenyl | Serotonergic research |

Research Findings and Limitations

- Synthetic Challenges : The dihydrochloride salt requires stringent control of pH during synthesis to avoid racemization .

- Safety Profile: Limited toxicological data are available. Analogues like 4-methylmorpholine exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), but the dihydrochloride form may irritate mucous membranes due to its acidic counterions.

Notes on Evidence Utilization

For instance:

- and describe unrelated compounds (3-chloro-N-phenyl-phthalimide and Dichloramine), which lack functional or structural relevance to the target molecule.

Biological Activity

(S)-C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride is a morpholine derivative that has garnered attention for its biological activity and potential applications in pharmaceutical research. This compound's unique chemical structure allows it to interact with various biological targets, influencing enzyme activity and metabolic pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant research findings, and potential applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula: CHClNO

- Molecular Weight: 227.15 g/mol

The compound is soluble in water due to its dihydrochloride form, enhancing its bioavailability for biological assays. The presence of a methyl group at the 4-position of the morpholine ring distinguishes it from other morpholine derivatives, contributing to its unique biological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can act as an inhibitor or activator depending on the target, modulating various biochemical pathways. Its ability to bind to active sites of enzymes allows it to influence metabolic processes significantly.

Enzyme Interaction Studies

Recent studies have demonstrated that this compound can affect enzyme interactions crucial for metabolic pathways. For instance, it has been shown to modulate the activity of certain enzymes involved in drug metabolism and detoxification processes.

Antimicrobial Potential

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness has been compared to standard antibiotics, showing promising results in inhibiting bacterial growth. For example, in vitro assays revealed significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to established antibiotics like ciprofloxacin .

Table 1: Summary of Biological Activities

Notable Research Outcomes

- Antimicrobial Studies : A study demonstrated that this compound exhibited a zone of inhibition of 30 mm against S. aureus, indicating strong antibacterial potential compared to ciprofloxacin's 28 mm zone .

- Enzyme Interaction : Research highlighted the compound's role in modulating enzyme activities related to drug metabolism, suggesting its potential as a lead compound in drug development.

- Pharmacological Applications : The compound may serve as a precursor in synthesizing new pharmaceuticals targeting various diseases due to its unique interaction profile with biological targets.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (S)-C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride, and what purification challenges arise due to its dihydrochloride form?

- Methodology : Synthesis typically involves coupling morpholine derivatives with methylamine precursors, followed by dihydrochloride salt formation using HCl gas or aqueous HCl. Key challenges include managing hygroscopicity and ensuring stoichiometric protonation. Purification via recrystallization (using ethanol/water mixtures) or reverse-phase chromatography is recommended. Monitor pH during salt formation to avoid over-acidification, which can degrade the morpholine ring .

Q. How can researchers verify the purity and stereochemical integrity of this compound?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm the morpholine ring structure and methylamine substitution pattern. For diastereomeric purity, -NMR (if fluorinated analogs exist) or chiral HPLC is advised .

- HPLC : Optimize mobile phases with ion-pairing agents (e.g., trifluoroacetic acid) to resolve dihydrochloride salts. A C18 column with methanol/water gradients (pH 2.5–3.5) is effective .

- X-ray Crystallography : For absolute stereochemistry confirmation, use SHELX programs for structure refinement. Crystallize in polar solvents (e.g., methanol) to stabilize the dihydrochloride form .

Advanced Research Questions

Q. How do conflicting reports on cellular uptake mechanisms of morpholine-containing amines inform experimental design for studying this compound?

- Methodology :

- Transport Assays : Compare uptake in microbial models (e.g., Hyphomicrobium X) vs. mammalian cells. Use radiolabeled -methylamine analogs to track kinetics. Note that ammonium ions inhibit uptake in nitrogen-limited conditions but not when the compound serves as a carbon source .

- Inhibition Studies : Test alkylamines (ethylamine, propylamine) as competitive inhibitors. Use Michaelis-Menten analysis to calculate and under varying pH (optimum ~7.0) and temperature (30°C) .

Q. What strategies resolve contradictions in chromatographic retention behavior of dihydrochloride salts under different mobile phase conditions?

- Methodology :

- Factorial Design : Systematically vary pH (2.5–6.5), methanol concentration (10–30%), and ion-pairing agent concentration (0.1–0.5% TFA). Use response surface modeling to identify optimal retention and peak symmetry .

- Counterion Effects : Compare retention with mono- vs. dihydrochloride salts. Dihydrochloride forms may require higher ionic strength buffers to mitigate column overloading .

Q. How can researchers address low crystallization success rates for dihydrochloride salts in structural studies?

- Methodology :

- Solvent Screening : Test mixed solvents (e.g., acetone/water, DMSO/methanol) to balance solubility and polarity. Additives like glycerol (5–10%) can improve crystal nucleation.

- Counterion Engineering : Replace chloride with bulkier anions (e.g., tosylate) temporarily to stabilize crystals, then regenerate the dihydrochloride form post-crystallization .

Q. What advanced techniques characterize the compound’s role in lysosomal tracking or pH sensing?

- Methodology :

- Fluorescent Probes : Conjugate with pH-sensitive dyes (e.g., fluorescein) to monitor lysosomal accumulation. Use confocal microscopy with LysoTracker® Red as a co-stain .

- Immuno-EM : Employ acidotropic probes (e.g., DAMP analogs) to colocalize the compound in acidic organelles. Validate with anti-dinitrophenol antibodies for precise subcellular mapping .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in inhibition profiles of methylamine transport systems across species?

- Resolution :

- Species-Specific Transporters : Pseudomonas MA exhibits dual uptake systems (carbon vs. nitrogen source), while Hyphomicrobium X uses a single inducible system. Validate assays with genetic knockouts (e.g., ΔamtB mutants) to isolate transporter contributions .

- Environmental Conditions : Replicate nitrogen-limitation vs. carbon-limitation media. Note that ammonium inhibition is context-dependent and may not apply to dihydrochloride forms used as carbon sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.